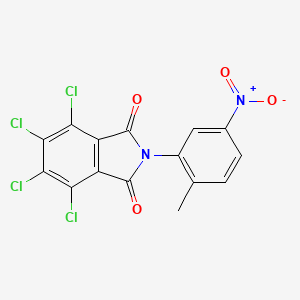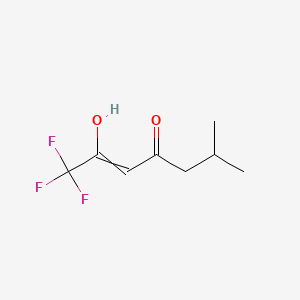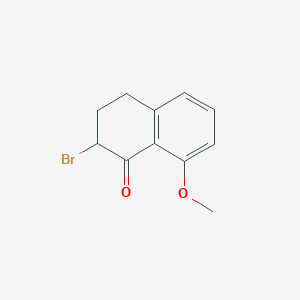
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under controlled conditions, often involving the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can significantly improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen or other oxidizing agents under specific conditions.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen or metal hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen, metal hydrides, and various nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione has several scientific research applications:
作用機序
The mechanism by which 4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
- 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
- Dimethyl 2,3,5,6-tetrachloroterephthalate
Uniqueness
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione is unique due to its specific combination of chlorine atoms and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C15H6Cl4N2O4 |
|---|---|
分子量 |
420.0 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H6Cl4N2O4/c1-5-2-3-6(21(24)25)4-7(5)20-14(22)8-9(15(20)23)11(17)13(19)12(18)10(8)16/h2-4H,1H3 |
InChIキー |
ABCCDAZLNBOROR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)


![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)
![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)
![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12449220.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
